molecular formula C9H12N2O B2929174 4,6-Dimethyl-2-(prop-2-en-1-yloxy)pyrimidine CAS No. 55749-08-1

4,6-Dimethyl-2-(prop-2-en-1-yloxy)pyrimidine

Cat. No.: B2929174
CAS No.: 55749-08-1
M. Wt: 164.208
InChI Key: UCVULHMPZWIVCK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 4,6-Dimethyl-2-(prop-2-en-1-yloxy)pyrimidine involves a sequence of condensation, alkylation, and halocyclization reactions . For instance, the reaction of malononitrile with acetylacetone in basic media leads to the formation of 3-cyano-4,6-dimethyl-2-pyridone . Allylation of 3-cyano-4,6-dimethyl-2-pyridone proceeds with the formation of regioisomeric 1-allyl-3-cyano-4,6-dimethyl-2-pyridone and 2-allyl-3-cyano-4,6-dimethyloxypyridine in a 3:1 ratio .

Scientific Research Applications

Cation Tautomerism and Crystallography

Pyrimidines, such as 4,6-Dimethyl-2-(prop-2-en-1-yloxy)pyrimidine, have been studied for their cation tautomerism, twinning, and disorder in crystal structures. These compounds are crucial in biology and medicine, particularly because the aminopyrimidine fragment is found in DNA bases. Crystallization studies reveal the importance of molecular recognition processes involving hydrogen bonding, which is critical for the targeted drug action of pharmaceuticals containing pyrimidine functionalities. The detailed crystallographic analysis of pyrimidine derivatives provides insights into their potential pharmaceutical applications and interactions at the molecular level (Rajam et al., 2017).

Nonlinear Optical (NLO) Materials

Pyrimidine rings, integral to DNA and RNA, have been explored for their promising applications in nonlinear optics (NLO). The study of thiopyrimidine derivatives shows that pyrimidine-based compounds can exhibit significant NLO properties, making them suitable for optoelectronic applications. Density functional theory (DFT) analyses align with experimental data, emphasizing the potential of pyrimidine derivatives in advancing NLO materials technology (Hussain et al., 2020).

Synthesis and Applications in Organic Chemistry

The facile synthesis of novel pyrimido[4,5-d]pyrimidine derivatives from pyrimidine precursors showcases the versatility of pyrimidine compounds in organic synthesis. Such methodologies offer a convenient route to diverse pyrimidine derivatives under thermal conditions, highlighting their potential in creating complex molecules for various research and development applications (Prajapati & Thakur, 2005).

Antibacterial and Antifungal Activities

Research into pyrimidine derivatives also extends to their antibacterial and antifungal potential. Studies have demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi. The synthesis of these compounds, often by electrochemical methods, opens new avenues for developing antimicrobial agents with high efficacy (Khan et al., 2015).

Insecticidal and Antimicrobial Potential

Pyrimidine-linked heterocyclic compounds synthesized through microwave irradiation have shown promising insecticidal and antimicrobial properties. This approach not only offers a rapid synthesis method but also highlights the role of pyrimidine derivatives in addressing agricultural pests and microbial infections (Deohate & Palaspagar, 2020).

Properties

IUPAC Name

4,6-dimethyl-2-prop-2-enoxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-4-5-12-9-10-7(2)6-8(3)11-9/h4,6H,1,5H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCVULHMPZWIVCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)OCC=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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